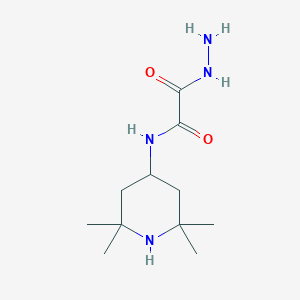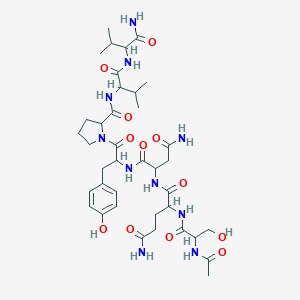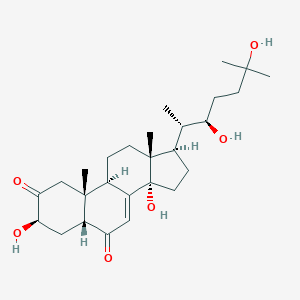
Hlamp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hlamp, also known as Heterodimeric L-Amino Acid Transporter, is a protein that plays a crucial role in the transport of amino acids across the cell membrane. The protein is composed of two subunits, 4F2hc and LAT1, and is primarily expressed in various tissues such as the brain, kidneys, and placenta. Hlamp has been the subject of extensive scientific research due to its potential applications in the diagnosis and treatment of various diseases.
Wirkmechanismus
Hlamp functions as a transporter protein, facilitating the transport of amino acids across the cell membrane. The protein is highly selective, with a preference for large neutral amino acids such as leucine, isoleucine, and valine. Hlamp is also involved in the regulation of mTOR signaling, which plays a crucial role in cell growth and proliferation.
Biochemische Und Physiologische Effekte
Hlamp has been shown to have several biochemical and physiological effects. The protein plays a critical role in the regulation of amino acid homeostasis, which is essential for cell growth and survival. Hlamp is also involved in the regulation of glucose metabolism, insulin signaling, and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of studying Hlamp is its high expression in various tissues, which makes it a suitable target for research. The protein is also relatively easy to purify and study in vitro. However, one of the limitations of studying Hlamp is its complex structure, which makes it challenging to study in vivo. Additionally, the high selectivity of the protein for specific amino acids can make it challenging to study its overall function in the context of the cell.
Zukünftige Richtungen
There are several future directions for research on Hlamp. One area of interest is the potential of targeting Hlamp as a therapeutic strategy for cancer treatment. Researchers are also exploring the role of Hlamp in other diseases such as neurological disorders and metabolic diseases. Additionally, there is a need for further research on the structure and function of Hlamp, which could provide insights into its overall role in the cell.
Conclusion:
Hlamp is a critical protein involved in the transport of amino acids across the cell membrane. The protein has been the subject of extensive scientific research due to its potential applications in the diagnosis and treatment of various diseases. While there are several advantages to studying Hlamp, there are also limitations that must be considered. Further research is needed to fully understand the role of Hlamp in the context of the cell and its potential applications in medicine.
Synthesemethoden
The synthesis of Hlamp involves the expression of the two subunits, 4F2hc and LAT1, in a suitable host cell. The subunits are then purified and combined to form the heterodimeric protein. Several methods have been developed for the expression and purification of Hlamp, including bacterial expression systems, mammalian cell expression systems, and insect cell expression systems.
Wissenschaftliche Forschungsanwendungen
Hlamp has been studied extensively in the field of cancer research, as it is highly expressed in many types of cancer cells. The protein is involved in the transport of essential amino acids such as leucine, which is known to play a critical role in the growth and survival of cancer cells. Researchers have explored the potential of targeting Hlamp as a therapeutic strategy for cancer treatment.
Eigenschaften
CAS-Nummer |
113527-46-1 |
|---|---|
Produktname |
Hlamp |
Molekularformel |
C25H33N8O10P |
Molekulargewicht |
636.6 g/mol |
IUPAC-Name |
(2S)-6-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]-2-[(2-benzamidoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C25H33N8O10P/c26-21-18-22(29-12-28-21)33(13-30-18)24-20(36)19(35)16(43-24)11-42-44(40,41)31-9-5-4-8-15(25(38)39)32-17(34)10-27-23(37)14-6-2-1-3-7-14/h1-3,6-7,12-13,15-16,19-20,24,35-36H,4-5,8-11H2,(H,27,37)(H,32,34)(H,38,39)(H2,26,28,29)(H2,31,40,41)/t15-,16+,19+,20+,24+/m0/s1 |
InChI-Schlüssel |
JCLDMRPCRYNGDI-GBGRJFDSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCCNP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)C(=O)O |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C(=O)O |
Synonyme |
hipppuryllsyl(N-epsilon-5'-phospho)adenosine HLAMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)


![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)





![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)